GNE-6640

Description

Structure

3D Structure

Properties

IUPAC Name |

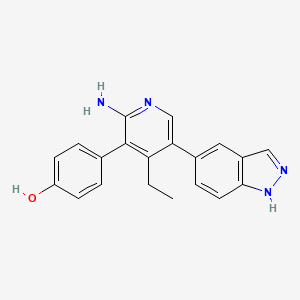

4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYXJQQBKROZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-6640: A Deep Dive into its Mechanism of Action as a USP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-6640 is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its mechanism of action centers on the disruption of the USP7-mediated deubiquitination of key cellular proteins, most notably MDM2, the primary negative regulator of the p53 tumor suppressor. By inhibiting USP7, this compound promotes the ubiquitination and subsequent proteasomal degradation of MDM2. This leads to the stabilization and accumulation of p53, thereby activating downstream p53 signaling pathways that can induce tumor cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, signaling pathway diagrams, and an outline of key experimental methodologies.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of USP7.[1] Structural studies have revealed that this compound binds to a site approximately 12 Å away from the catalytic cysteine of USP7.[2] This binding event does not directly interact with the catalytic triad but instead attenuates the binding of ubiquitin to USP7.[2][3] This interference with ubiquitin binding is the cornerstone of this compound's inhibitory activity.

The primary downstream consequence of USP7 inhibition by this compound is the destabilization of its substrates. A critical substrate in the context of oncology is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2. By inhibiting USP7, this compound promotes the K48-linked polyubiquitination of MDM2, marking it for degradation by the proteasome.[4] The resulting decrease in cellular MDM2 levels leads to the stabilization and accumulation of p53.[4] Activated p53 can then transcriptionally regulate a host of target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately leading to anti-tumor effects.[4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (μM) | Reference |

| Full-length USP7 | Enzymatic Assay | 0.75 | [4][5][6][7] |

| USP7 Catalytic Domain | Enzymatic Assay | 0.43 | [4][5][7] |

| Ub-MDM2 | Cellular Assay (HCT116) | 0.23 | [4][5][6][7] |

| Full-length USP47 | Enzymatic Assay | 20.3 | [4][5] |

| USP5 | Enzymatic Assay | >200 | [6] |

Table 2: Cellular Activity of this compound

| Cell Lines | Effect | IC50 Range (μM) | Reference |

| Panel of 108 cancer cell lines | Decreased cell viability | ≤ 10 | [4][6] |

| MCF-7 (Breast Cancer) | Enhanced doxorubicin-induced apoptosis | 10-70 | [6] |

| U2OS (Osteosarcoma) | Enhanced cisplatin-induced apoptosis | 10-70 | [6] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted with this compound are not publicly available, this section outlines the general methodologies for the key assays cited in the literature.

USP7 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified USP7 enzyme.

General Protocol:

-

Reagents and Materials: Recombinant full-length human USP7 or its catalytic domain, a fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine110), assay buffer, and a microplate reader.

-

Procedure: a. This compound is serially diluted to various concentrations. b. The purified USP7 enzyme is incubated with the different concentrations of this compound for a defined period. c. The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate. d. The reaction is allowed to proceed at a controlled temperature. e. The fluorescence intensity is measured over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis: The enzyme activity at each inhibitor concentration is normalized to the activity of a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

Cellular MDM2 Ubiquitination Assay

Objective: To assess the effect of this compound on the ubiquitination status of endogenous MDM2 in a cellular context.

General Protocol:

-

Cell Culture and Treatment: A suitable cancer cell line, such as HCT116, is cultured to a desired confluency. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration.

-

Cell Lysis and Immunoprecipitation: a. Cells are harvested and lysed in a buffer containing protease and deubiquitinase inhibitors. b. The cell lysates are pre-cleared, and MDM2 is immunoprecipitated using an anti-MDM2 antibody conjugated to beads.

-

Western Blotting: a. The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. b. The membrane is probed with an anti-ubiquitin antibody to detect ubiquitinated MDM2 species. c. The membrane can be stripped and re-probed with an anti-MDM2 antibody to confirm equal loading.

-

Data Analysis: The intensity of the bands corresponding to ubiquitinated MDM2 is quantified and compared between the treated and control samples.

Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

General Protocol:

-

Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated with the compound for a standard period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or the quantification of ATP (e.g., CellTiter-Glo).

-

Data Analysis: The absorbance or luminescence readings are proportional to the number of viable cells. The data is normalized to the vehicle-treated control, and the IC50 value is calculated.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the discovery and initial characterization of a USP7 inhibitor like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. raybiotech.com [raybiotech.com]

GNE-6640 Target Engagement Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement studies for GNE-6640, a selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document details the mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols for the key assays used to characterize this compound.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway.[1][2] By inhibiting USP7, this compound stabilizes substrates that are otherwise targeted for proteasomal degradation, most notably the E3 ubiquitin ligase MDM2. This leads to the subsequent stabilization and activation of p53, triggering downstream anti-proliferative and pro-apoptotic effects in cancer cells. This compound was identified through nuclear magnetic resonance (NMR)-based screening and structure-based design.[1]

Mechanism of Action

This compound functions as a non-covalent, allosteric inhibitor of USP7.[2] Structural studies have revealed that it binds to a site approximately 12 Å away from the catalytic cysteine of USP7.[1] This binding event attenuates the interaction between USP7 and ubiquitin, thereby inhibiting the deubiquitinase activity of the enzyme without directly targeting the active site.[1] This allosteric mechanism of inhibition contributes to its selectivity for USP7.

Quantitative Data Summary

The following tables summarize the key quantitative data from biochemical and cellular assays characterizing the potency and selectivity of this compound.

Table 1: In Vitro Biochemical Potency of this compound

| Target | Assay Format | IC50 (µM) | Reference |

| Full-length USP7 | Deubiquitinase Activity Assay | 0.75 | [2] |

| USP7 Catalytic Domain | Deubiquitinase Activity Assay | 0.43 | [2] |

| Ub-MDM2 | Cellular Ubiquitination Assay | 0.23 | [2] |

Table 2: Selectivity Profile of this compound against other Deubiquitinases

| Target | IC50 (µM) | Reference |

| Full-length USP47 | 20.3 | [2] |

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action in the p53 Pathway

Caption: this compound allosterically inhibits USP7, leading to MDM2 degradation and p53 activation.

Experimental Workflow: In Vitro Deubiquitinase Assay

References

GNE-6640 and the MDM2 Degradation Pathway: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-6640 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in cellular processes such as tumor suppression, cell cycle control, and DNA damage repair.[2][3] One of the most critical substrates of USP7 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[4] MDM2 is the principal negative regulator of the p53 tumor suppressor.[5] By removing ubiquitin chains from MDM2, USP7 prevents its proteasomal degradation, thereby maintaining a pool of active MDM2 that can ubiquitinate p53, leading to p53's degradation and the suppression of its tumor-suppressive functions.[4][5]

This compound disrupts this process by inhibiting the deubiquitinase activity of USP7.[3][6] This leads to an accumulation of polyubiquitinated MDM2, specifically with Lys48 (K48)-linked polyubiquitin chains, which flags the protein for degradation by the proteasome.[1] The resulting depletion of cellular MDM2 levels leads to the stabilization and activation of p53, restoring its ability to induce cell cycle arrest and apoptosis in cancer cells.[4] This targeted degradation of MDM2 makes this compound a promising therapeutic agent in oncology, particularly for cancers with wild-type p53.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Condition | IC50 (µM) |

| Full-length USP7 | Enzymatic assay | 0.75[1][7] |

| USP7 catalytic domain | Enzymatic assay | 0.43[1][8] |

| Ub-MDM2 in HCT116 cells | Cellular ubiquitination assay | 0.23[1][7] |

| Full-length USP47 | Enzymatic assay | 20.3[1][7] |

| USP5 | Enzymatic assay | >200[7] |

Table 2: Cellular Activity of this compound

| Cell Line Panel | Effect | IC50 Range (µM) |

| 108 cancer cell lines | Decreased viability | ≤ 10[1] |

Signaling Pathway

The mechanism of action of this compound involves the inhibition of USP7, leading to a cascade of events that culminates in the activation of the p53 tumor suppressor pathway.

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 activation.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified USP7.

Workflow Diagram

Caption: Workflow for the in vitro deubiquitinase activity assay.

Methodology

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM TCEP.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant human USP7 protein and Ubiquitin-AMC (Ub-AMC) substrate in assay buffer to desired concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of this compound to the wells.

-

Add purified USP7 enzyme to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the deubiquitinating reaction by adding the Ub-AMC substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with excitation at 350 nm and emission at 460 nm.

-

The fluorescence signal is proportional to the amount of AMC released by USP7 activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to USP7 in a cellular context.

Workflow Diagram

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., HCT116) to 80-90% confluency.

-

Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

-

-

Sample Preparation and Heating:

-

Harvest and lyse the cells.

-

Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

-

Protein Fractionation:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

-

Detection and Analysis:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for USP7.

-

Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

-

In-Vivo Ubiquitination Assay

This assay is performed to assess the effect of this compound on the ubiquitination status of MDM2 in cells.

Workflow Diagram

Caption: Workflow for the in-vivo ubiquitination assay.

Methodology

-

Cell Transfection and Treatment:

-

Co-transfect cells (e.g., H1299) with plasmids encoding His-tagged ubiquitin and MDM2.

-

After 24 hours, treat the cells with this compound for a specified duration.

-

Add a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis and Protein Purification:

-

Lyse the cells under denaturing conditions (e.g., in a buffer containing 6M guanidinium-HCl) to disrupt protein-protein interactions.

-

Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

-

Detection:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using an anti-MDM2 antibody.

-

An increase in the high-molecular-weight smear of ubiquitinated MDM2 in the this compound-treated samples indicates enhanced ubiquitination.

-

p53 Reporter Assay

This assay measures the transcriptional activity of p53, which is expected to increase upon MDM2 degradation.

Workflow Diagram

Caption: Workflow for the p53 reporter assay.

Methodology

-

Cell Transfection:

-

Transfect cells (e.g., U2OS) with a reporter plasmid containing a luciferase gene under the control of a p53-responsive promoter (e.g., with p21 or PUMA promoter elements).

-

Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.

-

-

Cell Treatment:

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

-

Luciferase Assay:

-

After the desired treatment period (e.g., 24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of p53 transcriptional activity relative to the vehicle-treated control.

-

Conclusion

This compound represents a promising therapeutic strategy for cancers that retain wild-type p53. Its mechanism of action, centered on the inhibition of USP7 and the subsequent degradation of MDM2, provides a clear rationale for its anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other USP7 inhibitors, enabling researchers to assess target engagement, mechanism of action, and cellular efficacy. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications. It is important to note that while this compound has shown promise in preclinical studies, it has not yet advanced to human clinical trials.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. rcsb.org [rcsb.org]

- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p53-related Assays (DNA damage / Apoptosis) | Proteintech [ptglab.com]

- 5. researchgate.net [researchgate.net]

- 6. Repurposing of US-FDA-approved drugs as negative modulators of ubiquitin specific protease-7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

GNE-6640: A Technical Guide to its Role in the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the small molecule inhibitor GNE-6640, focusing on its mechanism of action within the ubiquitin-proteasome system (UPS). It consolidates key quantitative data, outlines experimental methodologies used in its characterization, and visualizes its interaction with critical cellular signaling pathways.

Introduction: The Ubiquitin-Proteasome System and USP7

The ubiquitin-proteasome system (UPS) is a fundamental cellular process in eukaryotes responsible for protein degradation.[1][2][3] This system tags substrate proteins with ubiquitin molecules, marking them for destruction by the proteasome. This process is reversible and is counter-regulated by deubiquitinase enzymes (DUBs), which remove ubiquitin from substrates.[1][2][3][4]

Ubiquitin-Specific Protease 7 (USP7) is a DUB implicated in various diseases, particularly cancer.[1][2][3][4] It regulates the stability of numerous proteins involved in tumor suppression and cell survival, such as the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][4][5] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, allowing cancer cells to evade apoptosis.[4][5] Due to its critical role in these pathways, USP7 has emerged as a promising therapeutic target.[4] this compound is a selective, small-molecule inhibitor developed to target USP7.[1][2][3]

This compound: Mechanism of Action

This compound is a potent and selective, non-covalent inhibitor of USP7.[4][6][7] Structural and biochemical studies have revealed a unique allosteric mechanism of inhibition.

-

Allosteric Binding: this compound binds to USP7 at a site approximately 12 Å away from the catalytic cysteine (Cys223).[1][2][3][4][8] This binding site is located at the interface of the 'finger' and 'thumb' domains of the enzyme.[8]

-

Interference with Ubiquitin Binding: Instead of directly blocking the catalytic site, this compound's binding attenuates the ability of ubiquitin to bind to USP7.[1][2][3][4][5][7][8] It sterically hinders the conformational changes required for proper ubiquitin positioning and catalysis.[8]

-

Interaction Specificity: The inhibitor interacts with acidic residues on USP7 that are crucial for hydrogen-bond interactions with the Lys48 side chain of ubiquitin.[1][2][3] This suggests that this compound preferentially disrupts the processing of Lys48-linked ubiquitin chains, which are the primary signal for proteasomal degradation.[1][2][3][6]

This allosteric mechanism provides a high degree of selectivity for USP7 over other deubiquitinases.

Core Signaling Pathway: USP7-MDM2-p53 Axis

The primary signaling pathway disrupted by this compound is the USP7-MDM2-p53 axis, a cornerstone of tumor suppression. Under normal conditions, USP7 stabilizes the E3 ligase MDM2 by removing its ubiquitin tags. MDM2, in turn, ubiquitinates the p53 tumor suppressor, targeting it for proteasomal degradation and keeping its levels low.

Inhibition of USP7 by this compound breaks this cycle. By preventing USP7 from deubiquitinating MDM2, this compound promotes the ubiquitination and subsequent degradation of MDM2.[5][6] The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[5] Elevated p53 can then activate downstream pathways leading to cell cycle arrest and apoptosis in tumor cells.[5] This mechanism underlies the ability of this compound to induce tumor cell death and enhance the efficacy of DNA-damaging chemotherapeutic agents like doxorubicin and cisplatin.[1][5][6]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified against several USP enzymes. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | IC50 (μM) | Citation(s) |

| Full-length USP7 | 0.75 | [6][9][10][11] |

| USP7 Catalytic Domain | 0.43 | [6][9][11] |

| Ubiquitin-MDM2 Complex | 0.23 | [6][9][11] |

| Full-length USP47 | 20.3 | [6][9][10] |

| USP5 | >200 | [12] |

Data indicate high selectivity for USP7 over other USP family members.

Key Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

Inhibitor Discovery: NMR-Based Screening

The initial identification of this compound was achieved through nuclear magnetic resonance (NMR)-based screening.[1][2][3][5][7] This technique is highly effective for identifying small molecules that bind to a protein target.

-

Principle: The protein of interest (USP7) is labeled with an NMR-active isotope (e.g., ¹⁵N). A reference NMR spectrum of the protein is acquired.

-

Screening: Small molecule fragments or compounds from a library are added to the protein sample.

-

Hit Identification: If a compound binds to the protein, it causes chemical shift perturbations (CSPs) in the NMR spectrum for the amino acid residues at or near the binding site. These changes identify the compound as a "hit."

-

Structure-Based Design: Initial hits are then optimized using structure-based drug design, guided by structural information, to improve potency and selectivity, ultimately leading to compounds like this compound.[1][2][3][5]

Structural Elucidation: X-ray Crystallography

To determine the precise binding mode of this compound, co-crystal structures of the inhibitor in complex with the USP7 catalytic domain were solved using X-ray diffraction.[2]

-

Protocol:

-

Crystallization: The purified USP7 protein is incubated with a molar excess of this compound. This complex is then subjected to crystallization screening under various conditions (e.g., different buffers, pH, precipitants).

-

Data Collection: Once suitable crystals are formed, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.

-

Structure Solution: The diffraction data are processed to calculate an electron density map. The known protein sequence is fitted into this map, and the inhibitor's structure is clearly resolved in its binding pocket. The final structure for the this compound/USP7 complex was resolved to 2.84 Å.[2]

-

Cellular Target Engagement: Immunofluorescence

To confirm that this compound engages USP7 in a cellular context and produces the expected downstream effect on the MDM2-p53 pathway, immunofluorescence imaging was used.[13]

-

Protocol (HCT-116 cells):

-

Cell Culture: HCT-116 human colorectal carcinoma cells are cultured on glass coverslips.

-

Treatment: Cells are treated with various concentrations of this compound (or a DMSO vehicle control) for a set period (e.g., 24 hours).

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cell.

-

Immunostaining: Cells are incubated with a primary antibody specific for the target protein (e.g., anti-MDM2). After washing, a fluorescently-labeled secondary antibody that binds to the primary antibody is added.

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The intensity and localization of the fluorescent signal (e.g., nuclear MDM2 levels) are quantified.[13]

-

Conclusion

This compound is a highly selective, allosteric inhibitor of USP7 that functions by interfering with ubiquitin binding. Its mechanism of action leads to the degradation of MDM2, stabilization of the p53 tumor suppressor, and subsequent induction of apoptosis in cancer cells. The detailed characterization of this compound provides a robust framework for understanding its role in the ubiquitin-proteasome system and highlights its potential as a therapeutic agent for cancers reliant on the dysregulation of the MDM2-p53 axis. The development of this compound also exemplifies a successful strategy for targeting DUBs by inhibiting their interaction with ubiquitin rather than directly targeting the catalytic site.[1]

References

- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. cpcscientific.com [cpcscientific.com]

- 4. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 10. caymanchem.com [caymanchem.com]

- 11. raybiotech.com [raybiotech.com]

- 12. This compound - Applications - CAT N°: 33751 [bertin-bioreagent.com]

- 13. researchgate.net [researchgate.net]

GNE-6640: A Deep Dive into its Structural Biology and Allosteric Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology and binding site of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin Specific Protease 7 (USP7). The information presented herein is compiled from publicly available scientific literature and structural databases, offering a detailed resource for researchers in oncology, drug discovery, and structural biology.

Executive Summary

This compound is a potent and selective small molecule inhibitor of USP7, a deubiquitinating enzyme implicated in various cancers through its role in regulating the stability of key oncoproteins and tumor suppressors. Structural and biochemical studies have revealed that this compound employs a sophisticated mechanism of action, binding to a novel allosteric site on the USP7 catalytic domain. This binding event does not directly engage the catalytic triad but instead interferes with ubiquitin binding, thereby inhibiting the enzyme's deubiquitinating activity. This allosteric inhibition offers a promising avenue for the development of highly selective USP7-targeted therapies.

Quantitative Inhibition Data

The inhibitory activity of this compound has been characterized against USP7 and other related deubiquitinating enzymes. The following table summarizes the key quantitative data.

| Target | This compound IC50 (µM) |

| Full-length USP7 | 0.75 |

| USP7 catalytic domain | 0.43 |

| Full-length USP47 | 20.3 |

| Ub-MDM2 | 0.23 |

Structural Biology and Binding Site

The co-crystal structure of the USP7 catalytic domain in complex with this compound has been solved (PDB ID: 5UQV), providing atomic-level insights into its mechanism of inhibition.[1]

Key Features of the this compound Binding Site:

-

Allosteric Pocket: this compound binds to a previously uncharacterized allosteric pocket on the USP7 catalytic domain.[2] This pocket is located approximately 12 Å away from the catalytic cysteine (Cys223), distinguishing it from active-site inhibitors.[2]

-

Non-Covalent Interactions: The binding of this compound is non-covalent in nature, primarily driven by hydrogen bonds and hydrophobic interactions with residues lining the allosteric pocket.

-

Interference with Ubiquitin Binding: By occupying this allosteric site, this compound sterically hinders the proper binding of the ubiquitin substrate to the USP7 catalytic domain.[2] This disruption of the enzyme-substrate interaction is the primary mechanism of inhibition.

-

Selectivity: The unique architecture of the allosteric binding pocket contributes to the high selectivity of this compound for USP7 over other deubiquitinating enzymes like USP47.

Signaling Pathway Modulation

This compound exerts its cellular effects by modulating the USP7-mediated deubiquitination of key substrate proteins, most notably MDM2, a critical negative regulator of the p53 tumor suppressor.

References

GNE-6640: A Technical Guide to the Allosteric Inhibitor of Ubiquitin-Specific Protease 7 (USP7)

For Research, Scientific, and Drug Development Professionals

Abstract

GNE-6640 is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). Developed through nuclear magnetic resonance (NMR)-based screening and structure-based design, this compound represents a significant tool for investigating the roles of USP7 in cellular processes, particularly within the p53 tumor suppressor pathway. It functions by binding to a novel pocket on USP7, approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding rather than directly targeting the enzyme's active site. This unique mechanism leads to the destabilization of MDM2, stabilization of p53, and subsequent induction of tumor cell death. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a 4-(2-aminopyridin-3-yl)phenol derivative. Its core structure consists of an aminopyridine ring linked to a phenol and an indazole group.

| Identifier | Value | Reference |

| IUPAC Name | 4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)-3-pyridinyl]-phenol | [1] |

| CAS Number | 2009273-67-8 | [1] |

| Molecular Formula | C₂₀H₁₈N₄O | [1] |

| Molecular Weight | 330.38 g/mol | [1] |

| SMILES | OC1=CC=C(C2=C(N)N=CC(C3=CC=C4NN=CC4=C3)=C2CC)C=C1 | [1] |

Table 1: Chemical Identifiers for this compound

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMSO: 1 mg/mL DMF: 1 mg/mL DMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL Ethanol: Slightly soluble | [1] |

| Storage | Store at -20°C | [1] |

Table 2: Physicochemical Properties of this compound

Mechanism of Action and Signaling Pathway

This compound is a selective, non-covalent inhibitor of USP7.[2] Unlike inhibitors that target the catalytic triad, this compound binds to a distinct allosteric site. This site is located at an interface between the thumb, fingers, and palm sub-domains of the USP7 catalytic domain.[3] This binding sterically hinders the conformational changes required for ubiquitin to engage with the enzyme, thereby attenuating the deubiquitinase activity of USP7.[4][5][6]

The primary downstream effect of USP7 inhibition by this compound is the destabilization of MDM2, an E3 ubiquitin ligase and a key negative regulator of the p53 tumor suppressor. USP7 normally deubiquitinates MDM2, protecting it from proteasomal degradation. By inhibiting USP7, this compound promotes the polyubiquitination of MDM2 with Lys48-linked chains, marking it for degradation.[2] The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53, which can then activate downstream targets like p21 to induce cell cycle arrest and apoptosis.[6]

Quantitative Biological Data

This compound demonstrates high potency for USP7 and selectivity over other deubiquitinating enzymes (DUBs), including the closely related homolog USP47.

| Target | Assay Type | IC₅₀ (µM) | Reference |

| Full-length USP7 | Biochemical Assay | 0.75 | [2] |

| USP7 catalytic domain | Biochemical Assay | 0.43 | [2] |

| Ub-MDM2 (in HCT116 cells) | Cellular Assay | 0.23 | [2] |

| Full-length USP47 | Biochemical Assay | 20.3 | [2] |

| USP5 | Biochemical Assay | >200 | [1] |

Table 3: In Vitro Potency and Selectivity of this compound

The inhibition of USP7 by this compound translates to potent effects on cancer cell viability. It has been shown to reduce viability across a broad panel of cell lines and can enhance the cytotoxic effects of standard chemotherapeutic agents.

| Cell Lines | Effect | IC₅₀ Value | Reference |

| Panel of 108 cell lines | Reduced Cell Viability | ≤ 10 µM | [2] |

| MCF-7 (Breast Cancer) | Enhanced Apoptosis (with Doxorubicin) | 10 - 70 µM (this compound) | [1] |

| U2OS (Osteosarcoma) | Enhanced Apoptosis (with Cisplatin) | 10 - 70 µM (this compound) | [1] |

Table 4: Cellular Activity of this compound

Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies. The following are detailed protocols based on the primary literature.

NMR-Based Fragment Screening

The initial identification of the chemical scaffold for this compound was performed using NMR-based screening to detect fragment binding to the USP7 catalytic domain.

-

Protein Preparation : The human USP7 catalytic domain (amino acids 208–560) is expressed in E. coli using ¹⁵N-labeled ammonium chloride as the sole nitrogen source for isotopic labeling. The protein is purified using standard chromatography techniques.

-

NMR Spectroscopy : ¹H-¹⁵N HSQC spectra are collected on a 600 MHz or higher NMR spectrometer. Spectra of the ¹⁵N-labeled USP7 are acquired in the absence and presence of pools of small molecule fragments.

-

Hit Identification : Fragments that bind to USP7 induce chemical shift perturbations (CSPs) in the amide signals of specific residues. Hits are identified by significant changes in the HSQC spectrum.

-

Binding Affinity : For confirmed hits, the dissociation constant (Kd) is determined by titrating increasing concentrations of the compound into the labeled protein and monitoring the CSPs.

In-Cell MDM2 Ubiquitination Assay

This assay confirms the mechanism of action by measuring the ubiquitination status of endogenous MDM2 in cells treated with this compound.

-

Cell Culture and Treatment : HCT116 cells are cultured to ~80% confluency. Cells are treated with a dose-response of this compound (e.g., 0.1 to 30 µM) or DMSO as a vehicle control. To block protein synthesis and observe MDM2 turnover, cycloheximide (50 µg/mL) is added. To prevent proteasomal degradation and allow ubiquitinated species to accumulate, MG132 (10 µM) is added for the final 4-6 hours of treatment.

-

Cell Lysis : Cells are washed with cold PBS and lysed in RIPA buffer containing protease and deubiquitinase inhibitors (e.g., N-Ethylmaleimide).

-

Immunoprecipitation (IP) : Endogenous MDM2 is immunoprecipitated from cell lysates using an anti-MDM2 antibody (e.g., SMP14 clone) conjugated to magnetic beads.

-

Western Blotting : The immunoprecipitated samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted. The membrane is probed with a primary antibody against ubiquitin (e.g., P4D1 clone) to detect ubiquitinated MDM2 species. A separate blot of total cell lysates is probed for total MDM2, p53, p21, and a loading control (e.g., GAPDH).

Cell Viability Assay

Cell viability is assessed to determine the cytotoxic effects of this compound, often in combination with other therapeutic agents.

-

Cell Plating : Cancer cell lines (e.g., MCF-7, U2OS) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of this compound, either alone or in combination with a fixed concentration of a chemotherapeutic agent (e.g., doxorubicin for MCF-7, cisplatin for U2OS). A vehicle-only control (DMSO) is included.

-

Incubation : Plates are incubated for a period of 72 to 96 hours at 37°C in a humidified CO₂ incubator.

-

Viability Measurement : Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis : The raw luminescence data is normalized to the vehicle-treated control wells. The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the data to a four-parameter dose-response curve using appropriate software.

Conclusion

This compound is a highly selective, cell-active, and structurally novel allosteric inhibitor of USP7. Its well-characterized mechanism of action, which involves the targeted degradation of MDM2 and subsequent activation of the p53 pathway, makes it an invaluable chemical probe for studying cancer biology and the ubiquitin-proteasome system. The detailed data and protocols provided herein serve as a technical resource for researchers utilizing this compound in preclinical drug development and discovery.

References

- 1. ppu.mrc.ac.uk [ppu.mrc.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpcscientific.com [cpcscientific.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

GNE-6640: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), in cell culture experiments. The provided protocols are intended to serve as a starting point for researchers, and optimization may be required for specific cell lines and experimental conditions.

Introduction

This compound is a potent and selective inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway.[1] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53.[2] The activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making this compound a promising therapeutic agent.[1][3] this compound has been shown to decrease the viability of a wide range of cancer cell lines and can enhance the cytotoxicity of chemotherapeutic agents such as doxorubicin and cisplatin.[2]

Mechanism of Action

This compound functions as an allosteric inhibitor of USP7. It binds to a site approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding and inhibiting the deubiquitinase activity of USP7.[1] This leads to the accumulation of polyubiquitinated MDM2, which is subsequently targeted for degradation by the proteasome. The resulting decrease in MDM2 levels allows for the stabilization and accumulation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis.

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53-mediated cell cycle arrest/apoptosis.

Data Presentation

Table 1: this compound IC50 Values

| Target/Cell Line | IC50 (µM) | Notes |

| Full-length USP7 | 0.75 | Enzymatic assay.[2] |

| USP7 catalytic domain | 0.43 | Enzymatic assay.[2] |

| Full-length USP47 | 20.3 | Demonstrates selectivity over USP47.[2] |

| Ub-MDM2 | 0.23 | Cellular target engagement assay.[2] |

| Various Cancer Cell Lines | ≤ 10 | This compound demonstrates broad anti-proliferative activity.[2] |

Experimental Protocols

1. Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)

-

Multichannel pipette

-

Plate reader (Luminometer or Spectrophotometer)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the this compound dilutions to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plate as recommended by the reagent manufacturer.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

2. Western Blot Analysis of the p53 Pathway

This protocol is to assess the effect of this compound on the protein levels of USP7, MDM2, and p53.

-

Materials:

-

Cancer cell line of interest (e.g., one with wild-type p53)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO). Based on studies with similar USP7 inhibitors, MDM2 degradation can be observed as early as 2 hours post-treatment.[4]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Caption: Workflow for Western Blot analysis of the p53 pathway after this compound treatment.

3. Cell Cycle Analysis

This protocol is to determine the effect of this compound on cell cycle progression.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at a concentration known to be effective (e.g., 1-5 µM) for 24 to 48 hours. Include a vehicle control (DMSO). Studies with other USP7 inhibitors have shown G1 arrest after 24 hours of treatment.[4]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

-

4. Combination Therapy Studies

This compound can be used in combination with other chemotherapeutic agents to enhance their efficacy.[2]

-

Protocol Outline:

-

Determine the IC50 of each drug individually: Perform cell viability assays as described above to determine the IC50 values of this compound and the other chemotherapeutic agent (e.g., doxorubicin or cisplatin) in your cell line of interest.

-

Design a combination matrix: Treat cells with a matrix of concentrations of both drugs, including concentrations below, at, and above their respective IC50 values.

-

Perform cell viability assays: After the desired incubation period, assess cell viability.

-

Calculate the Combination Index (CI): Use software such as CompuSyn to calculate the CI value. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Disclaimer: These protocols are intended for research use only and should be performed by trained professionals in a laboratory setting. The specific concentrations, incubation times, and reagents may need to be optimized for your specific experimental setup. Always follow good laboratory practices and safety guidelines.

References

- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GNE-6640 Application Notes and Protocols for Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), to induce apoptosis in cancer cell lines. The provided methodologies cover cell viability assessment, apoptosis detection and quantification, and analysis of key apoptotic signaling pathways.

Introduction

This compound is a potent inhibitor of USP7, an enzyme that plays a critical role in regulating the stability of key proteins involved in cell cycle progression and apoptosis, most notably the p53 tumor suppressor and its negative regulator, MDM2.[1] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can trigger the intrinsic apoptotic pathway. This document provides detailed protocols for investigating the pro-apoptotic effects of this compound in cancer cells.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature. This information is crucial for designing experiments to study this compound-induced apoptosis.

| Parameter | Value | Cell Lines/System | Reference |

| USP7 IC50 | 0.75 µM | Full-length USP7 | [1] |

| Cell Viability IC50 | < 10 µM | Panel of 108 cell lines | [1] |

| Apoptosis Enhancement Concentration | 10 - 70 µM | MCF-7 and U2OS cells (in combination with doxorubicin or cisplatin) | [1] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound induces apoptosis. Inhibition of USP7 by this compound leads to the degradation of MDM2, allowing for the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic Bcl-2 family members like Bax and Puma, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.

Caption: this compound inhibits USP7, leading to p53 activation and apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the apoptotic effects of this compound.

Caption: Workflow for studying this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization (for adherent cells) and collect both the detached and attached cells.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

-

Cancer cell line of interest

-

White-walled 96-well plates

-

This compound (stock solution in DMSO)

-

Caspase-Glo® 3/7 Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Treat the cells with a range of this compound concentrations and a vehicle control.

-

Incubate for the desired time period (e.g., 12, 24, or 48 hours).

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in protein expression levels relative to the loading control. Look for an increase in cleaved PARP, cleaved Caspase-3, Bax, and p53, and a decrease in full-length PARP, full-length Caspase-3, Bcl-2, and MDM2.

References

GNE-6640 Application Notes for In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing the selective USP7 inhibitor, GNE-6640, in an in vivo xenograft model. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own experiments.

Mechanism of Action

This compound is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). It functions by binding to an allosteric site on the USP7 enzyme, which interferes with ubiquitin binding. This inhibition of USP7's deubiquitinating activity leads to the ubiquitination and subsequent proteasomal degradation of its substrates, most notably the E3 ubiquitin ligase MDM2. The degradation of MDM2 results in the stabilization and activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway

The signaling pathway affected by this compound is central to tumor suppression and is often dysregulated in various cancers.

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 activation.

Quantitative In Vivo Efficacy of this compound Analog

While specific tumor growth inhibition percentages for this compound in the EOL-1 model are not publicly available, data for a closely related analog, GNE-6776, in the same model provides a strong indication of efficacy.

| Cell Line | Animal Model | Compound | Dose (mg/kg) | Dosing Schedule | Endpoint | Result |

| EOL-1 | SCID Mice | GNE-6776 | 100 | Twice daily, oral gavage | Tumor Growth | P = 0.0163 (Day 4) |

| EOL-1 | SCID Mice | GNE-6776 | 200 | Twice daily, oral gavage | Tumor Growth | P = 0.0138 (Day 4), P = 0.0344 (Day 6) |

Note: P-values indicate significant tumor growth inhibition compared to vehicle-treated mice.

Experimental Protocol: this compound in an EOL-1 Leukemia Xenograft Model

This protocol describes the establishment of a disseminated leukemia xenograft model using the human eosinophilic leukemia cell line, EOL-1, and subsequent treatment with this compound.

Materials:

-

Cell Line: EOL-1 (human eosinophilic leukemia)

-

Animal Model: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old

-

Compound: this compound

-

Vehicle (suggested): 0.5% methylcellulose and 0.2% Tween-80 in sterile water

-

Sterile Phosphate-Buffered Saline (PBS) or saline

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Trypan blue or other viability stain

-

Syringes and needles (27-30 gauge)

-

Oral gavage needles

-

Calipers for any subcutaneous tumor measurement

-

Equipment for monitoring disseminated leukemia (e.g., bioluminescence imaging system if using luciferase-tagged cells, flow cytometer)

Experimental Workflow Diagram:

Caption: Workflow for the this compound in vivo EOL-1 xenograft study.

Procedure:

-

Cell Preparation:

-

Culture EOL-1 cells in appropriate media and conditions to maintain exponential growth.

-

Harvest cells and perform a viability count using trypan blue exclusion. Ensure cell viability is >95%.

-

Resuspend the cells in sterile PBS or saline at a concentration of 2 x 107 cells/mL.[1]

-

-

Animal Inoculation:

-

Inject 100 µL of the cell suspension (2 x 106 cells) intravenously into the lateral tail vein of each SCID mouse.[1]

-

-

Tumor Engraftment and Treatment Initiation:

-

Monitor mice for signs of leukemia development. With intravenous injection of EOL-1 cells, leukemia is expected to establish in organs and bone marrow.[1]

-

Engraftment can be monitored by methods such as bioluminescence imaging (if using luciferase-expressing cells) or by analyzing peripheral blood for the presence of human leukemia cells via flow cytometry.

-

Once engraftment is confirmed, randomize mice into treatment and control groups.

-

-

This compound Formulation and Administration:

-

Prepare a suspension of this compound in the vehicle (e.g., 0.5% methylcellulose/0.2% Tween-80). The concentration should be calculated based on the desired dose and the average weight of the mice.

-

Administer this compound or vehicle to the respective groups via oral gavage. A suggested starting dose, based on a similar compound, is in the range of 100-200 mg/kg, administered twice daily.

-

-

Monitoring and Endpoints:

-

Monitor the health of the animals daily, including body weight, activity, and any signs of distress.

-

Measure tumor burden at regular intervals using the chosen method (e.g., bioluminescence imaging, flow cytometry of peripheral blood).

-

The primary endpoint for a disseminated leukemia model is often overall survival. Monitor mice until they meet pre-defined humane endpoints.

-

At the end of the study, tissues such as bone marrow, spleen, and liver can be collected for further analysis (e.g., histology, flow cytometry, western blotting) to assess tumor infiltration and target engagement.

-

Disclaimer: This protocol is a guideline based on available scientific literature. Researchers should optimize the conditions, including dose and schedule, for their specific experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for GNE-6640 Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of GNE-6640, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), on cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo.

Introduction to this compound

This compound is a potent and selective, non-covalent inhibitor of USP7.[1] USP7 is a deubiquitinating enzyme that plays a critical role in the regulation of several key proteins involved in cancer progression, most notably the tumor suppressor p53 and its negative regulator, MDM2.[2] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation. This reduction in MDM2 levels results in the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells. This compound has demonstrated the ability to decrease the viability of a wide range of cancer cell lines.[1][3]

Principle of Cell Viability Assays

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay: The CellTiter-Glo assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction with ATP. The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.

This compound Signaling Pathway

The diagram below illustrates the mechanism of action of this compound within the USP7/MDM2/p53 signaling pathway.

References

GNE-6640: Inducing Tumor Cell Death in Acute Myeloid Leukemia (AML)

Application Notes and Protocols for Researchers

For research use only. Not for use in diagnostic procedures.

Introduction

GNE-6640 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumor suppression.[3][4][5] One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor.[5][6][7] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its proteasomal degradation.[1][6][7] This, in turn, stabilizes and activates p53, a critical tumor suppressor protein, ultimately inducing apoptosis in cancer cells.[6][7] Preclinical studies have demonstrated that this compound exhibits cytotoxic effects across a broad range of cancer cell lines and can enhance the efficacy of chemotherapeutic agents.[1][2][6][8] This document provides detailed application notes and protocols for utilizing this compound to induce tumor cell death specifically in Acute Myeloid Leukemia (AML).

Mechanism of Action

This compound functions as an allosteric inhibitor of USP7.[3][5] It binds to a pocket on the USP7 catalytic domain approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding and inhibiting the deubiquitinase activity of USP7.[2][5] This inhibition leads to the accumulation of polyubiquitinated MDM2, targeting it for degradation by the proteasome. The subsequent reduction in MDM2 levels results in the stabilization and activation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest and apoptosis, leading to tumor cell death.

Caption: Mechanism of action of this compound in the USP7-MDM2-p53 pathway.

Data Presentation

In Vitro Activity of this compound

| Parameter | Target/Cell Line | IC50 Value | Reference |

| Enzymatic Inhibition | Full-length USP7 | 0.75 µM | [1][8] |

| USP7 catalytic domain | 0.43 µM | [1] | |

| Full-length USP47 | 20.3 µM | [1][8] | |

| Cellular Activity | Ub-MDM2 in HCT116 cells | 0.23 µM | [1][8] |

| Panel of 108 cancer cell lines | < 10 µM | [1][8] | |

| Apoptosis Enhancement | MCF-7 (with Doxorubicin) | 10-70 µM | [8] |

| U2OS (with Cisplatin) | 10-70 µM | [8] |

In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| EOL-1 xenograft | This compound | Delayed tumor growth | [6][9] |

| Multiple Myeloma xenograft | FT671 (another USP7 inhibitor) | Suppressed tumor growth | [7] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of this compound in AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTS assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis in AML cells.

Materials:

-

AML cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed AML cells in 6-well plates at a density of 0.5 x 10^6 cells/well.

-

Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest cells by centrifugation and wash with cold PBS.

-

Resuspend cells in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of p53 and MDM2 following this compound treatment.

Materials:

-

AML cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p53, anti-MDM2, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Conclusion

This compound represents a promising therapeutic agent for AML by targeting the USP7-MDM2-p53 pathway to induce tumor cell death. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further investigation into synergistic combinations with standard-of-care chemotherapies or other targeted agents is warranted to enhance its therapeutic potential. While preclinical data is encouraging, it is important to note that no USP7 inhibitors, including this compound, have yet entered clinical trials.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 4. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GNE-6640 for Cellular MDM2 Ubiquitination Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for assessing the ubiquitination status of the E3 ligase MDM2 in a cellular context following treatment with GNE-6640. This compound is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinase that removes ubiquitin chains from MDM2, thereby preventing its proteasomal degradation.[1] By inhibiting USP7, this compound promotes the accumulation of ubiquitinated MDM2, leading to its degradation.[1][2] This, in turn, stabilizes the tumor suppressor protein p53, a primary substrate of MDM2.[1][2] This protocol details a cell-based immunoprecipitation and Western blot assay to qualitatively and semi-quantitatively measure the increase in MDM2 ubiquitination, a key pharmacodynamic marker for USP7 inhibitor activity.

Principle and Mechanism of Action

The tumor suppressor p53 is a critical regulator of cell cycle arrest and apoptosis. Its levels are tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for ubiquitination and subsequent degradation by the proteasome.[3][4] The stability of MDM2 itself is regulated by the deubiquitinase USP7.[1][5] USP7 removes ubiquitin moieties from MDM2, rescuing it from degradation and allowing it to continuously suppress p53.[1]